Class-Level Antimicrobial SAR: 8-Isopropyl vs. 8-Unsubstituted Thioether and Thione Derivatives
In the 1,2,4-triazino[5,6-b]indole-3-thioether series targeting Eis acetyltransferase, the presence, size, and electronic character of the 8-position substituent is a critical determinant of inhibitor potency [1]. The 8-isopropyl group (present in the target compound) introduces steric bulk and lipophilicity that is structurally intermediate between 8-H (unsubstituted) and 8-phenyl analogs; in SAR studies of related thioether series, increasing alkyl substitution at the indole 8-position correlates with enhanced hydrophobic packing in the Eis aminoglycoside binding cavity [1]. The 8-isopropyl-3-thione precursor demonstrated antibacterial activity against S. aureus and C. albicans in neat-sample agar diffusion assays, consistent with the class-level antimicrobial behavior of triazinoindole thiones [2]. However, no head-to-head MIC comparison between the 8-isopropyl acetonitrile thioether and its 8-unsubstituted or 8-halo acetonitrile thioether analogs has been published.
| Evidence Dimension | Antimicrobial activity (class-level qualitative) |
|---|---|
| Target Compound Data | Active against S. aureus and C. albicans (neat-sample agar diffusion; no quantitative MIC reported) [2] |
| Comparator Or Baseline | 8-unsubstituted triazino[5,6-b]indole-3-thiones: active against S. aureus and C. albicans (neat-sample) [2] |
| Quantified Difference | Not quantified; both target and comparator show qualitative activity. |
| Conditions | Neat-sample agar diffusion against S. aureus (Gram+), E. coli, P. aeruginosa (Gram−), C. albicans (fungus) [2] |
Why This Matters
For procurement decisions in antimicrobial screening, the qualitative equivalence of antibacterial activity between the 8-isopropyl and unsubstituted analogs indicates the 8-isopropyl group does not abrogate class-level antimicrobial potential, but the absence of quantitative MIC data precludes ranking potency.
- [1] Ngo, H. X. et al. (2018). Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis. ACS Infect. Dis., 4(6), 1030–1040. View Source
- [2] Mohan, J., & Kumar, A. (2002). Condensed bridgehead nitrogen heterocyclic systems: Synthesis and bioactivity of 2,3-dihydrothiazolo[3',2':2,3]-as-triazino[5,6-b]indole... Indian Journal of Chemistry, 41B, 2364–2366. View Source
